molecular formula C15H18N2O4S2 B10975589 N,N'-(methylenedi-4,1-phenylene)dimethanesulfonamide

N,N'-(methylenedi-4,1-phenylene)dimethanesulfonamide

Cat. No.: B10975589
M. Wt: 354.4 g/mol
InChI Key: KLYKBGKWTGHMNS-UHFFFAOYSA-N
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Description

N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methanesulfonamide group attached to a benzylphenyl structure, which includes a methylsulfonylamino substituent. The molecular formula of this compound is C8H12N2O4S2, and it has a molecular weight of 264.324 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzylamine with methanesulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then further reacted with 4-(methylsulfonyl)aniline to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18N2O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-[[4-(methanesulfonamido)phenyl]methyl]phenyl]methanesulfonamide

InChI

InChI=1S/C15H18N2O4S2/c1-22(18,19)16-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)17-23(2,20)21/h3-10,16-17H,11H2,1-2H3

InChI Key

KLYKBGKWTGHMNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NS(=O)(=O)C

Origin of Product

United States

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